molecular formula C14H12N2OS B1213875 4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine CAS No. 620103-22-2

4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine

Cat. No. B1213875
M. Wt: 256.32 g/mol
InChI Key: RJXDEFFGHIEMFG-UHFFFAOYSA-N
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Description

4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine is a compound of interest in organic chemistry, particularly in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to 4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine often involves one-pot reactions under solvent-free conditions, starting from 4-(naphthalen-2-yl)thiazol-2-amine and various other reagents. These methods are notable for their efficiency and simplicity (Patel & Patel, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like FT-IR, NMR, and X-ray crystallography. These methods provide detailed insights into the molecular geometry and electronic structure of the compounds (Gayathri et al., 2019).

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of heterocyclic compounds, such as thiazoles, imidazoles, and pyrazolines, is a significant area of research due to their diverse applications, including medicinal chemistry and material science. For instance, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility as building blocks for synthesizing various heterocyclic compounds, including thiazoles. This underscores the potential of compounds like 4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine in synthesizing novel heterocycles with significant applications (Gomaa & Ali, 2020).

properties

IUPAC Name

4-(naphthalen-2-yloxymethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-14-16-12(9-18-14)8-17-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H,8H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDEFFGHIEMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256403
Record name 4-[(2-Naphthalenyloxy)methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine

CAS RN

620103-22-2
Record name 4-[(2-Naphthalenyloxy)methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620103-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Naphthalenyloxy)methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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